(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone
Description
The compound "(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone" features a complex structure integrating multiple pharmacologically relevant motifs:
- Piperazine core: A six-membered ring with two nitrogen atoms, commonly utilized in drug design for its conformational flexibility and ability to enhance solubility .
- Pyridine-oxadiazole moiety: The pyridine ring (C5H4N) is substituted with a 1,2,4-oxadiazole group bearing a cyclopropyl substituent. Oxadiazoles are known for their metabolic stability and role in hydrogen bonding interactions .
- 4-Methylthiophene-methanone group: A thiophene ring with a methyl substituent at the 4-position, linked via a ketone bridge to the piperazine. Thiophene derivatives are valued for their aromatic stability and electronic properties .
Properties
IUPAC Name |
[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13-10-16(28-12-13)20(26)25-8-6-24(7-9-25)17-5-4-15(11-21-17)18-22-19(27-23-18)14-2-3-14/h4-5,10-12,14H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGYLPAQFYCEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 348.44 g/mol. The structure features a piperazine ring, a pyridine moiety, and an oxadiazole unit, which are known for their diverse biological activities.
Synthesis Methodology:
The synthesis typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling with the piperazine and pyridine components.
- Final modifications to introduce the methylthio group.
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole structure have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 |
| Compound B | E. coli | 2.10 |
| Compound C | Staphylococcus aureus | 3.50 |
Antitumor Activity
The antitumor potential of similar compounds has been evaluated in vitro against various cancer cell lines. For example, compounds with oxadiazole rings have shown IC50 values ranging from 9.4 µM to higher concentrations depending on the specific structure and substituents .
Table 2: Antitumor Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 9.4 |
| Compound E | A549 (Lung Cancer) | 15.0 |
| Compound F | HeLa (Cervical Cancer) | 12.8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to receptors affecting signaling pathways critical for cell proliferation and survival.
- Cell Cycle Interference: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
Recent research has highlighted the efficacy of oxadiazole derivatives in preclinical models:
- Study on Antitubercular Activity: A series of substituted oxadiazoles were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with low IC50 values .
- Antitumor Evaluation: In vitro assays demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines, indicating their potential as anticancer agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyridine derivatives. For instance, a study on similar oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , along with antifungal efficacy against Candida albicans . The presence of the cyclopropyl group in this compound may enhance these properties due to its unique steric effects.
Hypoglycemic Effects
Cyclopropyl-1,2,4-oxadiazolylpyridines have been noted for their potential as oral hypoglycemic agents. Research indicates that these compounds can lower blood sugar levels effectively . The mechanism may involve modulation of insulin secretion or enhancement of glucose uptake in peripheral tissues.
Molecular Docking Studies
Computational studies utilizing molecular docking techniques have shown that the compound exhibits favorable interactions with various biological targets. For example, docking studies suggest that the compound could inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses .
Case Study 1: Antimicrobial Evaluation
In a recent study published in Oriental Journal of Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their antimicrobial activities using disc diffusion methods. The results indicated that compounds similar to (4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone exhibited promising antibacterial effects against both S. aureus and E. coli .
Case Study 2: Hypoglycemic Activity
A patent on cyclopropyl oxadiazolylpyridines describes their synthesis and biological evaluation as hypoglycemic agents. These compounds were tested for their ability to reduce blood glucose levels in diabetic animal models, showing significant promise for future therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, heterocyclic systems, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Observations:
Piperazine Modifications :
- The target compound’s piperazine is linked to a pyridine-oxadiazole system, unlike analogs with pyrimidine-triazole () or trifluoromethylphenyl groups (). The cyclopropyl-oxadiazole may enhance metabolic stability compared to halogens (e.g., chlorine in ) .
- Trifluoromethyl groups in analogs (e.g., Compound 21) improve lipophilicity and binding to hydrophobic pockets, whereas the target compound’s 4-methylthiophene may balance hydrophobicity and π-π stacking .
Heterocyclic Systems :
- Oxadiazole in the target compound vs. triazole in : Both are bioisosteres for amides, but oxadiazoles exhibit higher oxidative stability .
- Thiophene vs. pyrazole: Thiophene’s sulfur atom may influence electronic properties, while pyrazole’s nitrogen atoms facilitate hydrogen bonding ().
Synthetic Strategies: The target compound likely employs coupling reactions similar to those in (isopropyl alcohol solvent) or (piperazine acylation). No direct synthesis data are available.
Bioactivity Hypotheses :
- The piperazine-thiophene motif in analogs () is associated with CNS activity, but the target compound’s oxadiazole-pyridine system may shift selectivity toward kinases or inflammatory targets .
- Natural compound-inspired ferroptosis induction () is less likely unless the oxadiazole group interacts with iron-dependent pathways.
Q & A
Q. How can synthetic routes for the 1,2,4-oxadiazole core in this compound be optimized?
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of thiosemicarbazides with chloroacetic acid under reflux in DMF/acetic acid (1:2 v/v) with sodium acetate as a base . For the cyclopropyl-substituted variant, substituting the oxocompound (e.g., cyclopropanecarbonyl chloride) at a 3:1 molar ratio to the thiosemicarbazide precursor may improve yield. Monitor reaction progress via TLC (ethyl acetate/hexane 3:7) and recrystallize in DMF-ethanol for purity >95%.
Q. What purification strategies are recommended for intermediates containing the piperazine-thiophene scaffold?
Column chromatography (silica gel, gradient elution with DCM:methanol 9:1 to 8:2) effectively separates polar byproducts. For hygroscopic intermediates (e.g., piperazine derivatives), use anhydrous Na₂SO₄ during extraction and store under nitrogen . Recrystallization in ethyl acetate/hexane (1:1) yields crystals suitable for XRD validation.
Q. Which spectroscopic techniques are critical for validating the methanone linkage?
Confirm the methanone (C=O) group via FT-IR (absorption ~1660–1680 cm⁻¹) and ¹³C NMR (δ ~190–200 ppm). For the 4-methylthiophene moiety, ¹H NMR should show a singlet at δ 2.4 ppm (CH₃) and aromatic protons as doublets between δ 6.8–7.2 ppm . High-resolution MS (ESI+) can verify the molecular ion peak [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic structure and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ground-state dipole moments and frontier molecular orbitals. Compare computed IR/NMR spectra with experimental data to identify electron-withdrawing effects of the oxadiazole-pyridine system . Solvent effects (e.g., DMSO) can be modeled using the Polarizable Continuum Model (PCM) to assess stability in biological media.
Q. What strategies resolve contradictions in reaction yields for piperazine coupling steps?
Discrepancies in yields (e.g., 40–75%) may arise from steric hindrance at the piperazine nitrogen. Optimize by:
Q. How does the 4-methylthiophene group influence structure-activity relationships (SAR) in kinase inhibition assays?
The thiophene’s electron-rich aromatic system enhances π-π stacking with kinase ATP pockets. Compare inhibitory activity against related compounds (e.g., pyridinyl vs. thienyl substituents) using IC₅₀ assays. For example, replace 4-methylthiophene with 4-methoxyphenyl (as in ) to test hydrophobic vs. polar interactions.
Q. What methods mitigate degradation of the cyclopropyl-oxadiazole moiety under physiological conditions?
Cyclopropane rings are prone to ring-opening in acidic environments. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Formulate as a prodrug (e.g., esterification of the methanone group) or encapsulate in PEG-PLGA nanoparticles to enhance stability .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting solubility data for DMSO vs. aqueous buffers?
The compound’s logP (~3.5) suggests moderate hydrophobicity. Discrepancies arise from protonation of the piperazine nitrogen in acidic buffers (e.g., pH 4.5). Measure solubility via shake-flask method at pH 7.4 (PBS) and pH 1.2 (simulated gastric fluid) . Use DLS to detect aggregation in aqueous solutions.
Q. Why do SAR studies show variable potency despite consistent synthetic protocols?
Batch-to-batch variability in enantiomeric purity (e.g., chiral piperazine centers) may explain discrepancies. Enforce stereochemical control using chiral auxiliaries (e.g., L-proline) or analyze via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
